![molecular formula C9H16ClN3O2 B1379168 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride CAS No. 1461705-06-5](/img/structure/B1379168.png)
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride” is a chemical compound with the molecular formula C9H16ClN3O2 and a molecular weight of 233.7 .
Molecular Structure Analysis
The molecular structure of “2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride” can be represented by the formula C9H16ClN3O2 . Unfortunately, detailed structural analysis such as bond lengths, bond angles, and conformational analysis are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride” such as melting point, boiling point, and density are not available in the search results .Applications De Recherche Scientifique
Synthesis of Morpholines
Morpholines are a class of organic chemical compounds that are commonly found in various biologically active molecules and pharmaceuticals. The compound can be used as a starting material or intermediate in the synthesis of morpholines, which are valuable in medicinal chemistry due to their presence in numerous natural products .
Development of Non-Purine Xanthine Oxidase Inhibitors
The morpholine derivative has potential applications in the treatment of gout. It can act as a non-purine xanthine oxidase inhibitor, which is crucial for developing new therapeutic agents for managing hyperuricemia and gout by reducing the production of uric acid .
Solid-Phase Synthesis Techniques
This compound may be utilized in solid-phase synthesis methods, which are advantageous for creating complex molecules with high purity and efficiency. Such techniques are essential in the pharmaceutical industry for the rapid development of new drugs .
Stereoselective Synthesis
The stereoselective synthesis of morpholine derivatives is an important area of research. The compound can be involved in reactions that require specific stereochemistry, which is vital for the activity of many drugs .
Cyclodidepsipeptides Synthesis
Cyclodidepsipeptides are another class of compounds with significant medicinal potential. The morpholine derivative can be used in the synthesis of these compounds, which have shown promising pharmacological activities and are considered good candidates for drug development .
Preclinical Drug Metabolism Studies
Labeled morpholine derivatives, such as those containing carbon-14, are synthesized for use in preclinical in vitro and in vivo drug metabolism studies. This helps in understanding the pharmacokinetics and metabolic pathways of potential therapeutic agents .
Heterocyclic System Synthesis
The compound can be used to synthesize new heterocyclic systems, which are often the core structures of drugs with various therapeutic effects. This is particularly important in the discovery of novel pharmaceuticals .
Catalysis and Green Chemistry
In the field of catalysis, the morpholine derivative can be used to develop new catalytic systems that are more efficient and environmentally friendly. This aligns with the principles of green chemistry, aiming to reduce waste and avoid the use of hazardous substances .
Propriétés
IUPAC Name |
2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-6(2)9-11-8(12-14-9)7-5-10-3-4-13-7;/h6-7,10H,3-5H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZODQXRCNVBTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2CNCCO2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



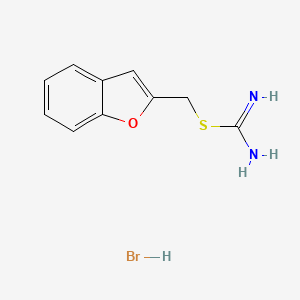
![4-[(2-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1379092.png)
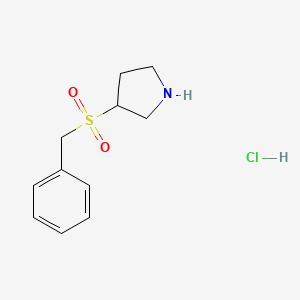

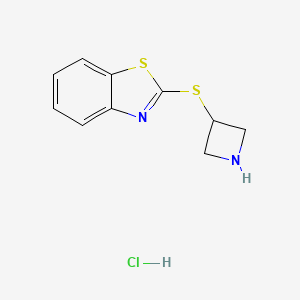

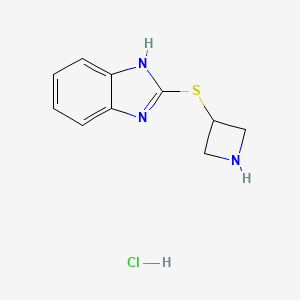
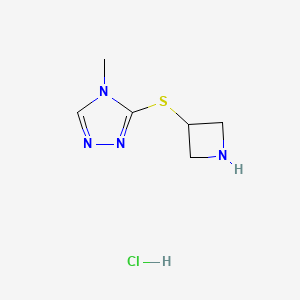
![3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379102.png)

![2-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379105.png)
![4-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379106.png)